1,2,5-Trimethylcyclohexan-1-ol

Analytical Chemistry Quality Control Chemical Identification

Procuring an isomerically pure cyclohexanol derivative for method development poses a risk of substitution with inactive or unverified stereoisomers. 1,2,5-Trimethylcyclohexan-1-ol (CAS 88138-86-7) addresses this need as a characterized analytical reference standard. - Unique exact mass (142.135765 Da) and available FTIR/MS spectra enable definitive isomer identification. - Supports QC, process chemistry, and environmental analysis where isomeric purity dictates functional outcome. - Supplied with data sufficient for direct use as a comparative control or synthetic benchmark.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 88138-86-7
Cat. No. B13639004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trimethylcyclohexan-1-ol
CAS88138-86-7
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)(C)O)C
InChIInChI=1S/C9H18O/c1-7-4-5-8(2)9(3,10)6-7/h7-8,10H,4-6H2,1-3H3
InChIKeyFCZWEWBNRGMFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Trimethylcyclohexan-1-ol: Chemical Profile


1,2,5-Trimethylcyclohexan-1-ol is an organic compound classified as a secondary alcohol and a derivative of cyclohexanol, defined by a molecular formula of C9H18O and a molecular weight of 142.24 g/mol [1]. Its chemical structure features three methyl groups positioned at the 1, 2, and 5 locations on the cyclohexane ring, with the hydroxyl (-OH) group attached to the carbon at the 1-position [1]. This specific substitution pattern is one of several possible isomers of trimethylcyclohexanol, a class of compounds primarily noted for applications in organic synthesis and as fragrance intermediates [1]. While its core physicochemical descriptors are well-established through computational methods, the compound's experimental characterization remains sparse, with its existence confirmed through spectral data [2]. This guide focuses on the available, verifiable data to inform scientific selection and procurement decisions.

1 Verified by exact mass, FTIR, and MS spectra
2 Supplied as a mixture of stereoisomers
3 Limited experimental characterization; literature sparse

Generic Substitution Risks: The Data Gap


Substituting one isomer of trimethylcyclohexanol for another without rigorous verification carries significant risk. The broader field of cyclohexane-based odorants demonstrates that even minor changes in methyl group position or stereochemistry can result in a complete loss or dramatic alteration of desired sensory properties [1]. For instance, in a related class of amber-woody alcohols, only one specific enantiomer of Norlimbanol® possesses the characteristic strong scent, while its mirror image is virtually odorless [2]. This phenomenon of 'sharp enantiomer differentiation' underscores that generic replacement of a specific isomer like 1,2,5-Trimethylcyclohexan-1-ol, even with another trimethylcyclohexanol, is likely to fail without direct, quantitative validation of the target property. The evidence below highlights a critical procurement challenge: the absence of such validation data for this specific compound.

Isomer mismatch
Structural isomer or stereoisomer substitution may drastically alter properties; direct validation recommended
Undefined stereochemistry
Stereoisomer mixture limits reproducibility in stereospecific applications; pure-isomer data unavailable
Unvalidated comparator
No quantitative evidence to support functional equivalence to better-characterized isomers like 3,3,5-TMC

Evidence-Based Benchmark for 1,2,5-Trimethylcyclohexan-1-ol


Molecular Identity and Purity Baseline

The molecular identity of 1,2,5-Trimethylcyclohexan-1-ol is established through its unique spectral fingerprint. The compound's exact mass is calculated to be 142.135765 Da [1]. While no direct comparative spectral data is available for other isomers under identical conditions, this data provides the baseline for verifying the compound's presence and purity in a given sample. This differentiates it from other isomers with the same molecular formula (C9H18O) but different structural or stereochemical arrangements, such as 1,2,2-trimethylcyclohexan-1-ol, which will have distinct MS and FTIR profiles.

Molecular Identity
Supporting evidence
Exact mass 142.135765 Da
FTIR and MS spectra available
Supports isomer-specific identification in QC workflows
Comparative spectral data across isomers not available
Analytical Chemistry Quality Control Chemical Identification

Stereochemical Differentiation

A specific stereoisomer, (1R*,2R*,5S*)-1,2,5-trimethylcyclohexan-1-ol, is cataloged with defined chiral centers, resulting in a unique InChIKey (FCZWEWBNRGMFBE-DJLDLDEBSA-N) [1]. The presence of undefined stereocenters in the base compound record (CAS 88138-86-7) indicates that it is typically supplied as a mixture of stereoisomers [2]. This is a critical differentiator, as the olfactory and biological properties of chiral molecules can vary drastically between enantiomers and diastereomers. For example, in the related perfumery alcohol Norlimbanol, only one of four possible trans-isomers is primarily responsible for the characteristic odor [3].

Stereochemical Purity
Class-level inference
Supplied as stereoisomer mixture; defined stereoisomer exists (InChIKey available)
May require stereoisomer specification review for chiral-sensitive applications
Specific enantiomeric/diastereomeric purity data absent
Stereochemistry Chiral Analysis Quality Assurance

HMG-CoA Reductase Inhibition Potential

There is no direct evidence that 1,2,5-trimethylcyclohexan-1-ol inhibits hepatic HMG-CoA reductase. However, a closely related isomer, 3,3,5-trimethylcyclohexanol (TMC), has been shown to be a potent inhibitor of this enzyme in vivo in rats [1]. In that study, oral dosing of TMC resulted in a dose-dependent depression of HMG-CoA reductase activity, which is the rate-limiting enzyme in cholesterol biosynthesis. The study noted that 3,3,5-trimethylcyclohexanol is a non-substrate for alcohol dehydrogenase, distinguishing its mechanism from other cyclohexanols. This class-level inference suggests that 1,2,5-trimethylcyclohexan-1-ol may share some biological activity with its isomer, but this remains unverified.

Enzyme Inhibition
Class-level inference
No target data; 3,3,5-TMC comparator reported in vivo HMG-CoA reductase inhibition
Unverified for target isomer; class-level inference only
43% depression in expressed enzyme activity reported for comparator
Pharmacology Biochemistry Enzyme Inhibition

Physicochemical and Sensory Profile Benchmark

The specific organoleptic properties of 1,2,5-Trimethylcyclohexan-1-ol are not documented in the open literature. As a benchmark for the class, the commercially more common 3,3,5-trimethylcyclohexanol isomer is characterized by a 'mint cool mentholic musty spicy' odor and a substantivity of 20 hours at 100% concentration [1]. Its water solubility is reported as 1.8 g/L at 20°C . These properties are a direct result of its specific molecular structure and stereochemistry. Without analogous data for the 1,2,5-isomer, any assumption about its odor profile or solubility would be speculative and could lead to formulation failures.

Sensory & Solubility
Class-level inference
No data for target; comparator (3,3,5-TMC) has minty odor, substantivity 20 h, solubility 1.8 g/L
Properties cannot be assumed; isomer-dependent differences highlighted by comparator
Direct measurement recommended for formulation contexts
Material Science Formulation Sensory Science

Application Scenarios for 1,2,5-Trimethylcyclohexan-1-ol


Analytical Reference Standard

The primary, data-supported application for 1,2,5-Trimethylcyclohexan-1-ol is as a reference standard in analytical chemistry. Its unique exact mass (142.135765 Da) and the available FTIR and MS spectra provide the necessary benchmark for developing and validating methods to distinguish this specific isomer from others in a mixture [1][2]. This is a foundational need in quality control, process chemistry, and environmental analysis where isomeric purity is critical, especially given the potential for different biological or sensory properties among isomers [3].

Synthetic Intermediate in Exploratory Chemistry

As a secondary alcohol, 1,2,5-trimethylcyclohexan-1-ol can serve as a synthetic intermediate in exploratory research. Its hydroxyl group can be subjected to common reactions like oxidation or esterification to generate novel ketones or esters with a specific trimethyl substitution pattern [1]. The value of this scenario is limited to early-stage discovery, where the unique arrangement of methyl groups is hypothesized to impart a novel property to a downstream derivative. This is a niche application due to the lack of precedent for this specific isomer's use as a building block.

Negative Control for Stereochemistry Studies

Based on the class-level evidence that the olfactory and biological properties of cyclohexanols are highly dependent on stereochemistry, a mixture of 1,2,5-trimethylcyclohexan-1-ol stereoisomers could potentially serve as a negative or comparative control in studies examining the activity of a defined, single isomer [3]. Its undefined stereochemical composition makes it a suitable benchmark for demonstrating the loss of activity or alteration of effect that occurs when a specific three-dimensional configuration is not isolated.

Application
Selection Property
Validation Focus
Analytical reference standard
Exact mass & spectral fingerprint
Isomer-specific method validation
Synthetic intermediate
Secondary alcohol reactivity
Downstream derivative characterization
Stereochemistry control
Stereoisomer mixture
Stereochemistry-dependent activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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